![molecular formula C22H25N3O5 B2481391 ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1001763-55-8](/img/structure/B2481391.png)
ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives often involves complex reactions that target the modification of the pyrrole ring or its side chains to introduce new functional groups. For instance, the synthesis of ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate, a related compound, demonstrates the complexity and precision required in such syntheses. The process involves aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, showcasing the intricate steps necessary to achieve the desired modifications (Cirrincione et al., 1987).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized by the presence of a five-membered nitrogen-containing ring. This structure is pivotal in determining the compound's chemical reactivity and interaction with biological targets. X-ray crystallographic analysis provides detailed insights into the molecular conformation and spatial arrangement of atoms within these compounds, as demonstrated in the study of ethyl 3-amino-2-hydroxy-2,5-dimethyl-2H-pyrrole-4-carboxylate (Cirrincione et al., 1987).
Chemical Reactions and Properties
Pyrrole derivatives undergo a variety of chemical reactions, including oxidation, annulation, and cycloaddition. These reactions are essential for creating compounds with diverse biological activities. The phosphine-catalyzed [3 + 2] annulation reaction, for example, is a method used to synthesize ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, illustrating the versatility of pyrrole derivatives in chemical synthesis (Andrews & Kwon, 2012).
Scientific Research Applications
Synthesis and Chemical Transformations
Synthetic Methodologies
The preparation of related heterocyclic compounds often involves multi-step reactions, starting with the synthesis of key intermediates such as ethyl pyrrole-3-carboxylates, which are then subjected to further chemical transformations. For example, ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes cyclization with acetic anhydride, leading to compounds with potential biocidal properties against various microbes (Youssef et al., 2011).
Chemical Transformations
Ethyl pyrrole-3-carboxylates serve as versatile precursors for generating a wide array of heterocyclic systems. By reacting with different reagents, these intermediates can be transformed into novel compounds. An example includes the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate from ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating the potential to access libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).
Potential Biological Activities
Antimicrobial Agents
The development of pyrrole derivatives as antimicrobial agents is a significant area of research. Compounds synthesized from ethyl pyrrole-3-carboxylates have shown promising activities against various pathogens. For instance, new derivatives designed and synthesized for antimicrobial evaluation have exhibited high anti-staphylococcus activity, highlighting their potential as leads for developing new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Anticancer and Anti-inflammatory Agents
The exploration of pyrrole derivatives in cancer and inflammation research has led to the identification of compounds with significant activities. Novel series of compounds, such as pyrazolopyrimidines derivatives, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of these heterocyclic compounds (Rahmouni et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields such as medicine, pharmacology, and materials science could be explored .
properties
IUPAC Name |
ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-30-22(29)17-14(2)23-19(18(17)16-8-6-5-7-9-16)20(27)21(28)25-12-10-24(11-13-25)15(3)26/h5-9,23H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSQHKVYNJPSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-[2-(4-acetylpiperazin-1-yl)-2-oxoacetyl]-2-methyl-4-phenyl-1H-pyrrole-3-carboxylate |
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